molecular formula C12H17NO3 B12759132 HX7Hku2vcp CAS No. 20980-51-2

HX7Hku2vcp

Cat. No.: B12759132
CAS No.: 20980-51-2
M. Wt: 223.27 g/mol
InChI Key: JQDMPIALDYZVGM-UHFFFAOYSA-N
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Description

4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE, also known by its identifier HX7Hku2vcp, is a chemical compound with the molecular formula C12H17NO3. It is an achiral molecule with a molecular weight of 223.2683 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a bis(2-hydroxyethyl)amino group and a methyl group.

Preparation Methods

The synthesis of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE typically involves the reaction of o-tolualdehyde with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for the purification of the compound .

Chemical Reactions Analysis

4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE can be compared with other similar compounds, such as:

    N,N-BIS(2-HYDROXYETHYL)-4-FORMYL-3-METHYLANILINE: Similar structure but with different substitution patterns.

    BENZALDEHYDE, 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYL-: Another compound with a similar core structure but different functional groups.

The uniqueness of 4-(BIS(2-HYDROXYETHYL)AMINO)-2-METHYLBENZALDEHYDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

20980-51-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-2-methylbenzaldehyde

InChI

InChI=1S/C12H17NO3/c1-10-8-12(3-2-11(10)9-16)13(4-6-14)5-7-15/h2-3,8-9,14-15H,4-7H2,1H3

InChI Key

JQDMPIALDYZVGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)C=O

Origin of Product

United States

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